molecular formula C14H15N3O4 B2666144 N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide CAS No. 1448122-71-1

N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide

Cat. No.: B2666144
CAS No.: 1448122-71-1
M. Wt: 289.291
InChI Key: OPEOASJVIYLRCA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of N-aryl benzamides, a group known for its diverse biological activities and potential as a scaffold for developing therapeutic agents . The structure combines a 2-methoxybenzamide group with a 2,4-dimethoxypyrimidine ring, a motif often utilized in the synthesis of more complex molecules for biological screening . Research into closely related structural analogues, such as those featuring chloro or other aryl substitutions, has demonstrated their potential as key intermediates in drug discovery efforts . For instance, certain N-aryl benzamides have been investigated for their role in stabilizing human proteins and exhibiting inhibitory activity against viral replication . The specific substitution pattern on the pyrimidine and benzamide rings is critical for modulating the compound's physicochemical properties, binding affinity, and overall bioactivity, making it a valuable template for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-11-7-5-4-6-9(11)12(18)16-10-8-15-14(21-3)17-13(10)20-2/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEOASJVIYLRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4-dimethoxypyrimidine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide with structurally or functionally related benzamide and pyrimidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity / Application Synthesis Highlights References
This compound 2,4-Dimethoxy-pyrimidine; 2-methoxybenzamide Potential bromodomain or receptor modulation (inferred from analogs) Likely via benzamide-pyrimidine coupling
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b) 3,5-Dimethoxybenzamide; 2-methylpyrimidine Unspecified (structural analog for bromodomain studies) Benzoyl chloride + pyrimidinyl amine
[18F]Desmethoxyfallypride 2-Methoxybenzamide; pyrrolidinylmethyl; fluoropropyl Dopamine D2/D3 receptor imaging (PET tracer) Radiolabeling via nucleophilic substitution
YM-43611 2-Methoxybenzamide; chloro-substituted pyridine; cyclopropylcarbonyl Dopamine D3/D4 receptor antagonist (Ki = 1.4 nM for D3) Multi-step synthesis with cyclopropane incorporation
Esamisulpride 2-Methoxybenzamide; ethanesulfonyl; ethylpyrrolidinylmethyl Dopamine D2 and serotonin receptor antagonist Sulfonylation and amine coupling
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide 2-Methoxybenzamide; indene substituent PCSK9 gene inhibition (potential anti-atherosclerosis) Direct coupling of benzamide with indene amine

Key Comparative Insights

Structural Variations and Target Specificity

  • The 2,4-dimethoxypyrimidine group in the target compound distinguishes it from analogs like YM-43610 (), which uses a pyridine core. This substitution may favor interactions with bromodomains (e.g., BRPF2) over dopamine receptors .
  • Methoxy Positioning : Compared to 22b (), which has 3,5-dimethoxy groups on the benzamide, the target compound’s single 2-methoxy group may reduce steric hindrance, enhancing binding to planar binding pockets (e.g., enzyme active sites).

Pharmacological Profiles Receptor Antagonism: Esamisulpride () and YM-43611 () demonstrate that methoxybenzamide scaffolds are versatile for receptor antagonism. However, the target compound’s pyrimidine ring may shift selectivity toward non-dopaminergic targets, such as epigenetic regulators (e.g., bromodomains in ). Imaging Applications: [18F]Desmethoxyfallypride () highlights the utility of methoxybenzamides in neuroimaging. The target compound’s lack of a radiolabel or pyrrolidinyl group suggests different applications, possibly in vitro assays or therapeutic development.

Synthetic Approaches

  • The target compound’s synthesis likely mirrors (condensation of pyrimidinyl amines with benzamide precursors) or (benzoyl chloride + pyrimidinyl amine). In contrast, YM-43611 requires complex cyclopropane functionalization (), and esamisulpride involves sulfonylation steps ().

Biological Potency

  • While N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () inhibits PCSK9, the target compound’s pyrimidine moiety could enhance interactions with nucleotide-binding proteins (e.g., kinases or methyltransferases).

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a pyrimidine ring substituted with methoxy groups and an amide functional group. The structural formula can be represented as follows:

N 2 4 dimethoxypyrimidin 5 yl 2 methoxybenzamide\text{N 2 4 dimethoxypyrimidin 5 yl 2 methoxybenzamide}

Structural Features:

  • Pyrimidine Ring: Contains two methoxy substituents at the 2 and 4 positions.
  • Benzamide Moiety: Attached to the pyrimidine, contributing to its pharmacological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced inflammation or altered cellular signaling.
  • Receptor Interaction: Potential interactions with various receptors, possibly affecting neurotransmitter systems or other signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that similar compounds have shown effectiveness against various bacterial strains and fungi. For example:

CompoundActivity TypeInhibition Concentration (µg/mL)
Compound ABacterial10
Compound BFungal5

These findings highlight the potential for this compound in developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HCT1163.7
MCF-74.4

These results indicate that this compound may be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds with similar structures:

  • Study on Pyrimidine Derivatives: A series of pyrimidine derivatives demonstrated broad-spectrum antifungal activity, with some achieving over 50% inhibition against multiple fungal strains .
  • Antiproliferative Effects: A recent investigation into methoxy-substituted compounds revealed significant antiproliferative effects against cancer cell lines, suggesting a structure-activity relationship that could be further explored for this compound .
  • Insecticidal Activity: Compounds structurally similar to this compound were evaluated for insecticidal properties, showing promising results against mosquito larvae .

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